N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride
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Overview
Description
N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride is a chemical compound with the molecular formula C9H12ClNO3. It is also known by its IUPAC name, (4-hydroxybenzyl)glycine hydrochloride. This compound is characterized by the presence of a hydroxyphenyl group attached to a glycine moiety, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride typically involves the reaction of 4-hydroxybenzylamine with glycine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Aqueous or alcoholic solvents are commonly used.
Catalyst: Hydrochloric acid acts as both a catalyst and a reactant.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Automated Synthesis: Automated systems can precisely control reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and related compounds.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The glycine moiety can act as a ligand, binding to receptors and enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylglycine: This compound is similar in structure but lacks the methyl group attached to the glycine moiety.
Tyrosine: An amino acid with a similar hydroxyphenyl group but differs in its overall structure and biological function.
Uniqueness
N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride is unique due to its specific combination of a hydroxyphenyl group and a glycine moiety, forming a hydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
IUPAC Name |
2-[(4-hydroxyphenyl)methylamino]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c11-8-3-1-7(2-4-8)5-10-6-9(12)13;/h1-4,10-11H,5-6H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGHYTQWUMEZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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